Dual ADAM10/ADAM17 Inhibition with Matched Micromolar Potency Distinguishes CAS 75129-33-8 from Selective Metalloprotease Inhibitors
In confirmatory QFRET-based biochemical dose–response assays conducted by the Scripps Research Institute Molecular Screening Center (SRIMSC) under the MLPCN program, CAS 75129-33-8 inhibited both human ADAM10 (AID 743254) and human ADAM17 (AID 743253) with identical IC₅₀ values of 6.95 × 10⁴ nM (69.5 µM) [1]. This matched dual potency contrasts with arylsulfonamide-based ADAM17-selective inhibitors such as compound 21, which exhibits an IC₅₀ of 1.9 nM on ADAM17 with greatly increased selectivity over other metalloproteases [2]. The equipotent dual inhibition profile of CAS 75129-33-8 positions it as a non-selective exosite-binding probe, whereas selective ADAM17 inhibitors cannot simultaneously interrogate ADAM10-dependent pathways [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant human ADAM10 and ADAM17 |
|---|---|
| Target Compound Data | ADAM10 IC₅₀ = 69.5 µM; ADAM17 IC₅₀ = 69.5 µM (identical values) |
| Comparator Or Baseline | Arylsulfonamide compound 21: ADAM17 IC₅₀ = 1.9 nM (selective, >100-fold more potent on ADAM17) |
| Quantified Difference | Target compound is ~36,500-fold less potent than compound 21 on ADAM17 but exhibits matched dual-target activity (ADAM10/ADAM17 ratio = 1.0) |
| Conditions | QFRET-based biochemical assay; recombinant human ADAM10 and ADAM17; MLPCN confirmatory dose–response format (PubChem AID 743253, AID 743254) |
Why This Matters
A dual ADAM10/ADAM17 probe with matched micromolar potency is valuable for dissecting the overlapping roles of these two sheddases in HER2-driven breast cancer models, whereas a highly selective nanomolar ADAM17 inhibitor cannot address ADAM10 contributions.
- [1] BindingDB Primary Search: IC₅₀ data for monomerid 113875 against ADAM10 and ADAM17. BindingDB / PubChem BioAssay AID 743253 & AID 743254 (2014). View Source
- [2] Potent arylsulfonamide inhibitors of tumor necrosis factor-alpha converting enzyme able to reduce activated leukocyte cell adhesion molecule shedding in cancer cell models. J. Med. Chem. (2010). Compound 21, ADAM17 IC₅₀ = 1.9 nM. View Source
